![molecular formula C17H18N2O4S2 B2690594 S-(3,5-dimethyl-1,2-oxazol-4-yl)-2-hydroxy-2-[4-(thiophen-3-yl)phenyl]ethane-1-sulfonamido CAS No. 2097859-61-3](/img/structure/B2690594.png)
S-(3,5-dimethyl-1,2-oxazol-4-yl)-2-hydroxy-2-[4-(thiophen-3-yl)phenyl]ethane-1-sulfonamido
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Description
The compound “S-(3,5-dimethyl-1,2-oxazol-4-yl)-2-hydroxy-2-[4-(thiophen-3-yl)phenyl]ethane-1-sulfonamido” is a derivative of the known alkaloid cytisine . It has been synthesized from two biologically active compounds, isoxazole and cytisine . This class of compounds is promising for obtaining new biologically active compounds .
Synthesis Analysis
The synthesis of this compound has been achieved through a single-stage method under very mild conditions . The reaction involved the use of sulfochloride with cytisine in dry acetonitrile in the presence of pyridine as an acid-binding agent .Molecular Structure Analysis
The structure of the compound has been examined in detail using 1H and 13C NMR and two-dimensional NMR spectroscopy of COSY (1H-1H), HMQC (1H-13C) and HMBC (1H-13C) . As a result, the homo- and heteronuclear spin-spin couplings have been established . The X-ray diffraction analysis has determined the spatial structure of this new derivative based on the cytisine alkaloid .Chemical Reactions Analysis
The compound’s structure incorporates an oxazole ring, a five-membered heterocyclic moiety commonly found in various bioactive natural products and pharmaceuticals. This feature might make it a valuable building block or intermediate for synthesizing more complex molecules with potential biological activity.Physical And Chemical Properties Analysis
The compound has an average mass of 328.348 Da and a monoisotopic mass of 328.095367 Da .Mechanism of Action
While the specific mechanism of action for this compound is not mentioned in the search results, oxazole derivatives have been widely used in pharmacy as biologically active compounds . Noteworthy among them is a group of nonsteroidal anti-inflammatory drugs such as coxibs, which inhibit cyclooxygenase .
properties
IUPAC Name |
N-[2-hydroxy-2-(4-thiophen-3-ylphenyl)ethyl]-3,5-dimethyl-1,2-oxazole-4-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O4S2/c1-11-17(12(2)23-19-11)25(21,22)18-9-16(20)14-5-3-13(4-6-14)15-7-8-24-10-15/h3-8,10,16,18,20H,9H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XYJFGOXVDCXGED-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)S(=O)(=O)NCC(C2=CC=C(C=C2)C3=CSC=C3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-{2-hydroxy-2-[4-(thiophen-3-yl)phenyl]ethyl}-3,5-dimethyl-1,2-oxazole-4-sulfonamide |
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